![molecular formula C19H18N4O2 B2737831 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide CAS No. 1787918-70-0](/img/structure/B2737831.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide, commonly referred to as PPA-044, is a small molecule drug that has been developed for scientific research applications. This compound has been shown to have potential therapeutic effects in a variety of diseases and conditions, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Synthesis and Evaluation
Corrosion Inhibitors
Compounds with long alkyl side chains, including acetamide derivatives, have been synthesized and evaluated for their corrosion inhibition properties. These compounds were tested on steel in acidic and oil medium environments, showing promising inhibition efficiencies, suggesting potential applications in protecting materials from corrosion (Yıldırım & Cetin, 2008).
Metabolic Stability Improvement
The structural modification of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors involved exploring various heterocyclic analogs to enhance metabolic stability. This approach underlines the importance of structural analogs in optimizing pharmaceutical properties (Stec et al., 2011).
Insecticidal Agents
Innovative heterocycles incorporating thiadiazole moieties have been synthesized and assessed for their insecticidal activity against pests like the cotton leafworm. This demonstrates the potential agricultural applications of such compounds (Fadda et al., 2017).
Potential Therapeutic Applications
ACAT-1 Inhibitors
Research has identified aqueous-soluble inhibitors of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, with significant selectivity and pharmacological effects. This indicates potential therapeutic applications in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Src Kinase Inhibition and Anticancer Activity
N-benzyl substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. This highlights the role of such compounds in cancer therapy (Fallah-Tafti et al., 2011).
Antitumor Activity
Several novel derivatives have been synthesized and evaluated for their antitumor activity, suggesting the utility of acetamide-based compounds in developing new cancer treatments (Alqasoumi et al., 2009).
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18(13-16-15-6-1-2-7-17(15)25-22-16)20-10-4-11-23-12-8-14-5-3-9-21-19(14)23/h1-3,5-9,12H,4,10-11,13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYOAWJKTFFDRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.